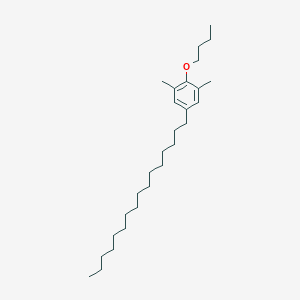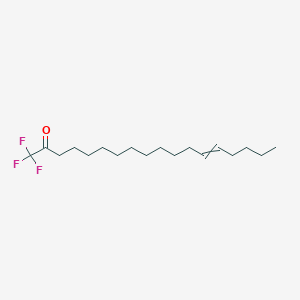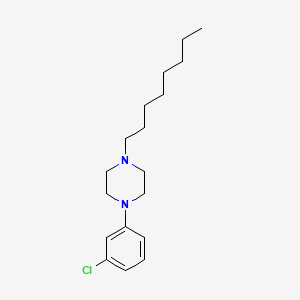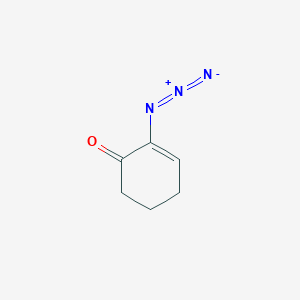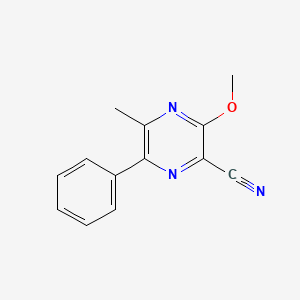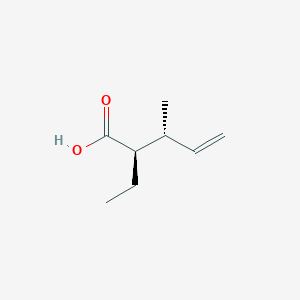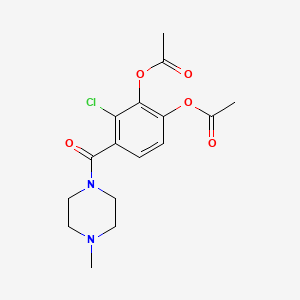![molecular formula C35H24N2O B14270231 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline CAS No. 152365-45-2](/img/structure/B14270231.png)
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranoquinoxalines, which are characterized by a fused ring system combining pyran and quinoxaline moieties. The presence of four phenyl groups attached to the core structure enhances its stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,3-diaminophenazine with benzaldehyde derivatives under acidic conditions to form the quinoxaline core. This is followed by cyclization with appropriate reagents to introduce the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its dihydro form, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
科学研究应用
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism by which 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, influencing their activity and function. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. By affecting these pathways, the compound can exert anticancer, anti-inflammatory, and antimicrobial effects.
相似化合物的比较
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system but differ in the position and nature of substituents. They exhibit a range of biological activities, including anticancer and antimicrobial properties.
Furo[3,2-c]quinolones: Another class of fused ring compounds with significant biological and pharmacological activities. They are known for their antimicrobial and antimalarial properties.
Uniqueness
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline stands out due to its specific structural features, such as the presence of four phenyl groups and the unique arrangement of the pyran and quinoxaline rings
属性
CAS 编号 |
152365-45-2 |
|---|---|
分子式 |
C35H24N2O |
分子量 |
488.6 g/mol |
IUPAC 名称 |
2,3,8,8-tetraphenylpyrano[3,2-f]quinoxaline |
InChI |
InChI=1S/C35H24N2O/c1-5-13-25(14-6-1)32-33(26-15-7-2-8-16-26)37-34-29-23-24-35(27-17-9-3-10-18-27,28-19-11-4-12-20-28)38-31(29)22-21-30(34)36-32/h1-24H |
InChI 键 |
VQUOERZQRSDYKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)OC(C=C4)(C5=CC=CC=C5)C6=CC=CC=C6)N=C2C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





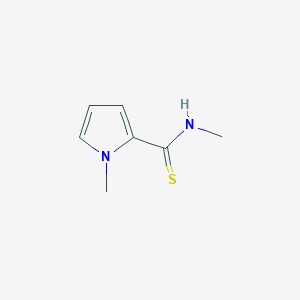
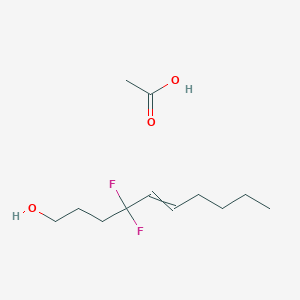
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
